molecular formula C13H11N2+ B11081249 1-(Cyanomethyl)-3-phenylpyridinium

1-(Cyanomethyl)-3-phenylpyridinium

Cat. No.: B11081249
M. Wt: 195.24 g/mol
InChI Key: LCJHXSUJXQSZBF-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-phenylpyridinium is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their versatility in organic synthesis and their ability to form stable ylides. The compound features a cyanomethyl group attached to the nitrogen atom of the pyridinium ring, along with a phenyl group at the third position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyanomethyl)-3-phenylpyridinium can be synthesized through several methods. One common approach involves the reaction of pyridine with cyanomethyl halides in the presence of a base. The reaction typically proceeds as follows:

    Reactants: Pyridine, cyanomethyl halide (e.g., cyanomethyl chloride), and a base (e.g., sodium hydroxide).

    Conditions: The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (50-100°C).

    Procedure: The pyridine is first dissolved in the solvent, followed by the addition of the cyanomethyl halide and the base. The mixture is stirred and heated until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

    Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the scalability of the process is achieved by optimizing reaction conditions and employing high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)-3-phenylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions result in various substituted phenyl derivatives.

Scientific Research Applications

1-(Cyanomethyl)-3-phenylpyridinium has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and ylides.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-3-phenylpyridinium involves its ability to form stable ylides, which are intermediates in various organic reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-(Cyanomethyl)-3-phenylpyridinium can be compared with other similar compounds, such as:

    1-(Cyanomethyl)pyridinium: Lacks the phenyl group, resulting in different reactivity and applications.

    3-Phenylpyridinium:

    1-(Cyanomethyl)-3-methylpyridinium: Substitution of the phenyl group with a methyl group alters its reactivity and applications.

The uniqueness of this compound lies in its combined cyanomethyl and phenyl groups, which confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H11N2+

Molecular Weight

195.24 g/mol

IUPAC Name

2-(3-phenylpyridin-1-ium-1-yl)acetonitrile

InChI

InChI=1S/C13H11N2/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12/h1-7,9,11H,10H2/q+1

InChI Key

LCJHXSUJXQSZBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=CC=C2)CC#N

Origin of Product

United States

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